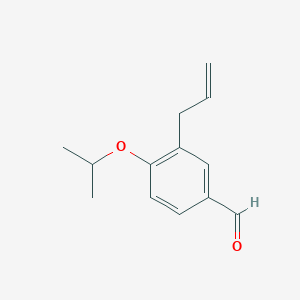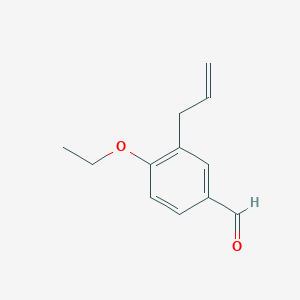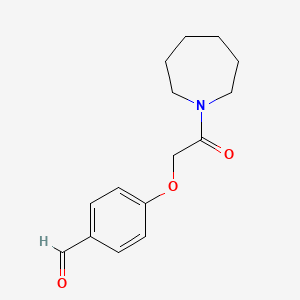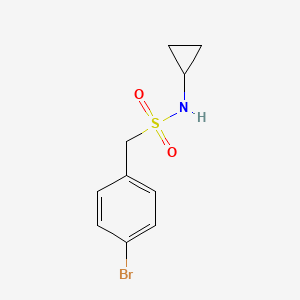
1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide” appears to contain a bromophenyl group, a cyclopropyl group, and a methanesulfonamide group. The bromophenyl group is a phenyl ring (a cyclic group of six carbon atoms) with a bromine atom attached. The cyclopropyl group is a three-membered carbon ring. Methanesulfonamide is a functional group containing a sulfur atom bonded to two oxygen atoms and an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and bonding of its atoms. The bromophenyl and cyclopropylmethanesulfonamide groups would likely contribute significantly to the compound’s overall structure .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The bromine atom on the phenyl ring could be substituted in a reaction with a nucleophile, a process known as nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .Aplicaciones Científicas De Investigación
Anticonvulsant Activities
1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide and its derivatives have been explored for their potential in treating seizure disorders. In a study, a series of sulfonamide derivatives were synthesized and tested for their anticonvulsant activity using the Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) animal models. Some compounds exhibited significant activity against both models, suggesting their potential as leads for further investigation in anticonvulsant drug development (Siddiqui et al., 2010).
Neurotoxic Potentiation
The interaction between this compound and other chemicals has been studied in the context of neurotoxicity. Research has shown that certain combinations can lead to enhanced neurotoxic effects, highlighting the importance of understanding drug interactions, especially in compounds that may affect the nervous system (Xu et al., 1999).
Analgesic Activity and Safety Profile
Recent studies have identified new derivatives of oxazol-5(4H)-ones, containing a diarylsulfone moiety, which demonstrate significant analgesic activity without notable acute toxicity. These compounds, including this compound derivatives, offer promising leads for the development of new pain management therapies. Their safety profile, evaluated through histopathological assessments, suggests low toxicity and potential for further pharmaceutical development (Bărbuceanu et al., 2020).
Development of Multifunctional Agents
The modification of this compound through N-alkylation has been explored as a strategy to design selective ligands or multifunctional agents for treating complex diseases. This approach has led to the identification of compounds with potent and selective antagonist activity at specific receptors, demonstrating the versatility and potential therapeutic applications of these sulfonamide derivatives in the central nervous system (Canale et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The study of new compounds like “1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide” can lead to the discovery of novel chemical reactions, synthetic methods, and biological activities. Future research could focus on exploring these aspects, as well as optimizing the compound’s synthesis and investigating its potential applications .
Propiedades
IUPAC Name |
1-(4-bromophenyl)-N-cyclopropylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c11-9-3-1-8(2-4-9)7-15(13,14)12-10-5-6-10/h1-4,10,12H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNKWCLUVUQGEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)CC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589922 |
Source


|
| Record name | 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950235-23-1 |
Source


|
| Record name | 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
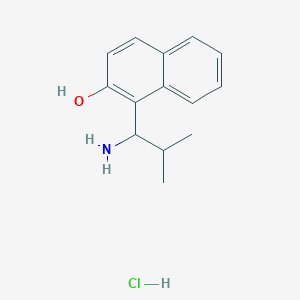
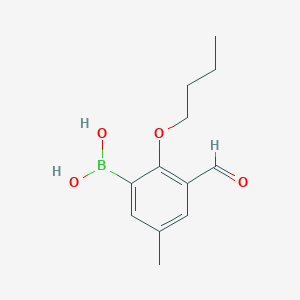


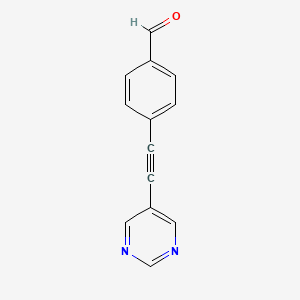

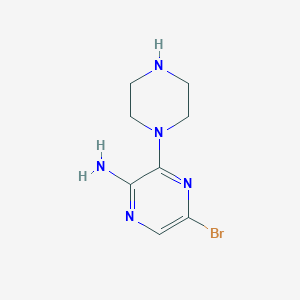
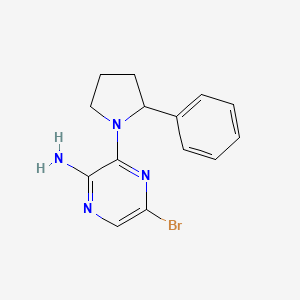
![2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1287816.png)
![2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B1287818.png)

